molecular formula C12H17NO4S B5159827 [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]prop-2-enylamine

[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]prop-2-enylamine

Cat. No.: B5159827
M. Wt: 271.33 g/mol
InChI Key: WNYXMJFATUCCMX-UHFFFAOYSA-N
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Description

[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]prop-2-enylamine is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with methoxy and methyl groups

Safety and Hazards

The compound has been classified under GHS07 and has a signal word of "Warning" . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]prop-2-enylamine typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with prop-2-enylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]prop-2-enylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]prop-2-enylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]prop-2-enylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy and methyl groups may also contribute to the compound’s overall bioactivity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-4-methylamphetamine (DOM): A psychedelic compound with similar structural features.

    4-Methyl-2,5-dimethoxyamphetamine: Another compound with similar methoxy and methyl substitutions on the phenyl ring.

Uniqueness

[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]prop-2-enylamine is unique due to the presence of the sulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,5-dimethoxy-4-methyl-N-prop-2-enylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-5-6-13-18(14,15)12-8-10(16-3)9(2)7-11(12)17-4/h5,7-8,13H,1,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYXMJFATUCCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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